molecular formula C17H16O7 B12596637 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one CAS No. 637350-85-7

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one

Cat. No.: B12596637
CAS No.: 637350-85-7
M. Wt: 332.3 g/mol
InChI Key: GKEHELAEOKIWGA-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities and structural variety. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold. The compound’s molecular formula is C17H16O7, and it is characterized by the presence of hydroxy and methoxy groups on the xanthone core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one typically involves the use of starting materials such as 1,3,6,7-tetramethoxyxanthone. The synthetic route may include steps like hydroxylation and methylation under specific reaction conditions. For instance, hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents, while methylation can be performed using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of methoxy groups could yield various substituted xanthones .

Scientific Research Applications

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5,6-Tetramethoxy-9H-xanthen-9-one
  • 1-Hydroxy-2,3,4,7-tetramethoxyxanthone
  • 3,6-Dimethoxy-9H-xanthen-9-one

Uniqueness

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one is unique due to the specific arrangement of hydroxy and methoxy groups on the xanthone core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

637350-85-7

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

5-hydroxy-1,3,6,7-tetramethoxyxanthen-9-one

InChI

InChI=1S/C17H16O7/c1-20-8-5-10(21-2)13-11(6-8)24-16-9(14(13)18)7-12(22-3)17(23-4)15(16)19/h5-7,19H,1-4H3

InChI Key

GKEHELAEOKIWGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C3=CC(=C(C(=C3O2)O)OC)OC

Origin of Product

United States

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